Cas no 222028-91-3 (4-bromo-N-methoxy-3-methylbenzamide)
4-bromo-N-methoxy-3-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N-methoxy-3-methylbenzamide
- 1512295-55-4
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- Inchi: 1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12)
- InChI Key: KPFNPJLWPJWGCV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(NOC)=O)C=C1C
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3Ų
4-bromo-N-methoxy-3-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB608982-250mg |
4-Bromo-N-methoxy-3-methylbenzamide; . |
222028-91-3 | 250mg |
€371.10 | 2025-04-19 | ||
| abcr | AB608982-1g |
4-Bromo-N-methoxy-3-methylbenzamide; . |
222028-91-3 | 1g |
€690.20 | 2025-04-19 | ||
| abcr | AB608982-5g |
4-Bromo-N-methoxy-3-methylbenzamide; . |
222028-91-3 | 5g |
€2327.60 | 2025-04-19 |
4-bromo-N-methoxy-3-methylbenzamide Suppliers
4-bromo-N-methoxy-3-methylbenzamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-bromo-N-methoxy-3-methylbenzamide
Recent Advances in the Study of 4-bromo-N-methoxy-3-methylbenzamide (CAS: 222028-91-3)
4-bromo-N-methoxy-3-methylbenzamide (CAS: 222028-91-3) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its brominated aromatic ring and methoxyamide functional group, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.
One of the key areas of research involving 4-bromo-N-methoxy-3-methylbenzamide is its utility as a building block in the synthesis of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-bromo-N-methoxy-3-methylbenzamide exhibited potent inhibitory activity against specific tyrosine kinases, highlighting its potential as a scaffold for anticancer drug development.
In addition to its applications in oncology, recent investigations have also explored the compound's potential in neurodegenerative disease research. A study conducted by researchers at the University of Cambridge in 2022 revealed that 4-bromo-N-methoxy-3-methylbenzamide derivatives could modulate the activity of certain neurotransmitter receptors, suggesting possible applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The study utilized advanced computational modeling and in vitro assays to validate these findings.
The synthetic pathways for 4-bromo-N-methoxy-3-methylbenzamide have also been a focus of recent research. A 2023 paper in Organic Letters described an optimized, high-yield synthesis route that improves the scalability and cost-effectiveness of producing this compound. This advancement is particularly significant for industrial applications, where large-scale production of intermediates is often required.
Despite these promising developments, challenges remain in the clinical translation of 4-bromo-N-methoxy-3-methylbenzamide-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the compound's structural versatility and demonstrated biological activity make it a compelling candidate for further investigation in drug discovery pipelines.
In conclusion, 4-bromo-N-methoxy-3-methylbenzamide (CAS: 222028-91-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Recent studies have expanded our understanding of its potential in kinase inhibition and neuropharmacology, while improved synthetic methods have enhanced its accessibility for research and development. As investigations continue, this compound is likely to play an increasingly important role in the discovery of new therapeutic agents.
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